molecular formula C17H20ClN5O3 B2647794 N1-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)-N2-(异恶唑-3-基)草酰胺 CAS No. 1049577-19-6

N1-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)-N2-(异恶唑-3-基)草酰胺

货号: B2647794
CAS 编号: 1049577-19-6
分子量: 377.83
InChI 键: LJXLNSRRPLYYMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide” is a complex organic compound that contains several functional groups and structural features, including a piperazine ring, a chlorophenyl group, an isoxazole ring, and an oxalamide group .


Synthesis Analysis

While the specific synthesis route for this compound is not available, it likely involves the combination of the appropriate piperazine, chlorophenyl, isoxazole, and oxalamide precursors. Isoxazole derivatives, for example, have been synthesized through various methods, including the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the chlorophenyl group, the isoxazole ring, and the oxalamide group. The specific arrangement and orientation of these groups would depend on the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the isoxazole ring is known to participate in a variety of chemical reactions .

科学研究应用

分子相互作用和结合研究

对相关化学结构的研究,例如 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺,突出了它们在理解与大麻素受体的结合相互作用方面的潜力。这些研究利用分子轨道方法探索这些化合物的构象空间,旨在阐明它们与受体的立体和静电相互作用,这可能为针对大麻素系统的新的治疗剂的设计提供信息 (Shim 等,2002)

合成和药理学评价

另一项研究涉及具有相似结构的化合物的合成和药理学评价,重点关注它们作为抗组胺剂的潜力。本研究调查了化学结构的修饰如何影响药理活性,从而深入了解更有效和更具选择性的药物的设计 (Iemura 等,1986)

构效关系

还进行了吡唑衍生物作为大麻素受体拮抗剂的构效关系探索,其中 SR141716A 等化合物作为先导化合物。这些研究旨在确定对大麻素受体产生有效且选择性拮抗活性的结构要求,可能导致针对这些受体调节的疾病的新治疗选择 (Lan 等,1999)

用于缺氧成像的放射性药物开发

对用于肿瘤缺氧成像的新型放射性药物的研究导致了甲硝唑的异氰化物衍生物的合成,展示了这些化合物在开发癌症的非侵入性诊断工具方面的潜力 (Giglio 等,2012)

抗真菌化合物

新型抗真菌化合物(例如 1,2,4-三唑衍生物)的开发突出了相关化学结构在对抗真菌感染中的应用。这些研究不仅为对抗真菌的药物库做出了贡献,而且还加深了对对真菌活性至关重要的理化性质的理解 (Volkova 等,2020)

未来方向

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities exhibited by isoxazole derivatives, it could be a promising area for further exploration .

属性

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3/c18-13-1-3-14(4-2-13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXLNSRRPLYYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。